molecular formula C8H5IO3 B13033285 5-Formyl-2-iodobenzoic acid

5-Formyl-2-iodobenzoic acid

Cat. No.: B13033285
M. Wt: 276.03 g/mol
InChI Key: QKLGUQQIACMAMD-UHFFFAOYSA-N
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Description

5-Formyl-2-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by an iodine atom and the hydrogen atom at the 5-position is replaced by a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 5-formylbenzoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 5-Carboxy-2-iodobenzoic acid.

    Reduction: 5-Hydroxymethyl-2-iodobenzoic acid.

    Substitution: 5-Formyl-2-azidobenzoic acid or 5-Formyl-2-cyanobenzoic acid.

Scientific Research Applications

5-Formyl-2-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Formyl-2-iodobenzoic acid depends on the specific application and the target molecule In general, the formyl group can participate in various chemical reactions, such as nucleophilic addition or condensation reactions, which can modify the activity of biological molecules or materials

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic acid: Similar structure but lacks the formyl group at the 5-position.

    5-Formylbenzoic acid: Similar structure but lacks the iodine atom at the 2-position.

    5-Formyl-2-furanylboronic acid: Similar functional groups but different core structure (furan ring instead of benzene ring).

Uniqueness

5-Formyl-2-iodobenzoic acid is unique due to the presence of both the formyl group and the iodine atom on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

5-formyl-2-iodobenzoic acid

InChI

InChI=1S/C8H5IO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12)

InChI Key

QKLGUQQIACMAMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)I

Origin of Product

United States

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